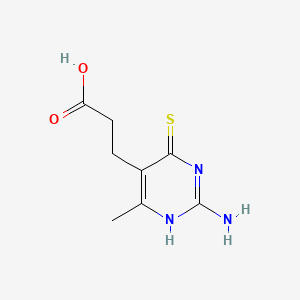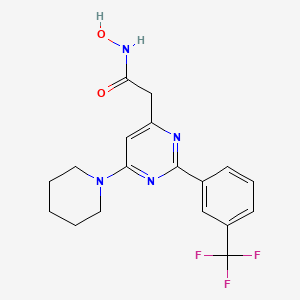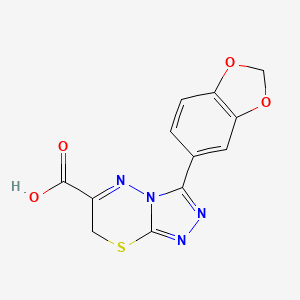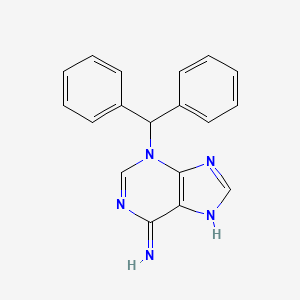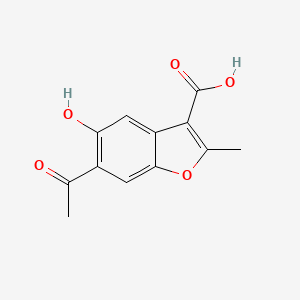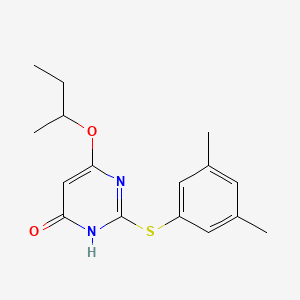
Carbamic acid, dimethyl-, butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis. Butyl dimethylcarbamate, in particular, is known for its role in the synthesis of other chemical compounds and its use as a reagent in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Butyl dimethylcarbamate can be synthesized through the reaction of butylamine with dimethyl carbonate. This reaction typically occurs under mild conditions and in the presence of a suitable catalyst. The general reaction is as follows:
Butylamine+Dimethyl Carbonate→Butyl Dimethylcarbamate+Methanol
The reaction is environmentally friendly as it avoids the use of toxic reagents like phosgene . Catalysts such as iron-chrome (Fe-Cr) are often used to enhance the reaction efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of butyl dimethylcarbamate involves continuous flow systems where the reactants are passed over solid catalysts. This method ensures high yields and selectivity while minimizing the production of hazardous by-products . The reaction conditions typically involve temperatures around 150°C and the use of catalysts like Fe₂O₃/SiO₂ or Fe₂O₃/CoO/NiO/SiO₂ .
化学反应分析
Types of Reactions
Butyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form butylamine and dimethyl carbonate.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with butyl dimethylcarbamate to form new carbamate derivatives.
Acids and Bases: Used in hydrolysis reactions to break down the compound into its constituent parts.
Major Products Formed
Substituted Carbamates: Formed through substitution reactions.
Butylamine and Dimethyl Carbonate: Formed through hydrolysis reactions.
科学研究应用
Butyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to protect amine groups during chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Used in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of butyl dimethylcarbamate involves its interaction with nucleophiles. The carbamate group can react with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity . This property makes it useful as an enzyme inhibitor in biochemical research.
相似化合物的比较
Similar Compounds
- Methyl Carbamate
- Ethyl Carbamate
- Propyl Carbamate
- Tert-Butyl Carbamate
Uniqueness
Butyl dimethylcarbamate is unique due to its specific alkyl chain length, which influences its reactivity and selectivity in chemical reactions. Compared to other carbamates, it offers a balance between reactivity and stability, making it suitable for various applications in organic synthesis and industrial processes .
属性
CAS 编号 |
7304-97-4 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC 名称 |
butyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-10-7(9)8(2)3/h4-6H2,1-3H3 |
InChI 键 |
MZWPUQMAMJFJPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



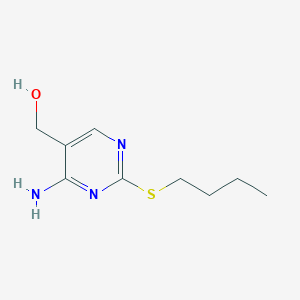
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)

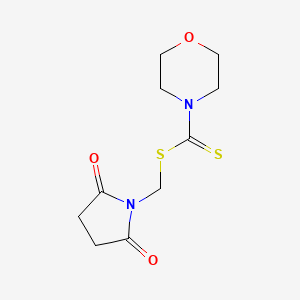
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)

